molecular formula C10H9BrFNO3S B2995552 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride CAS No. 2137846-11-6

7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride

Cat. No. B2995552
CAS RN: 2137846-11-6
M. Wt: 322.15
InChI Key: SDYINZMJGBVZMK-UHFFFAOYSA-N
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Description

“7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride” is a chemical compound with the molecular formula C10H9BrFNO3S. It is a derivative of benzazepine, a seven-membered heterocyclic compound with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a benzazepine core, which is a fused ring structure containing a benzene ring and an azepine ring. The molecule also contains functional groups such as bromo, oxo, sulfonyl, and fluoride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 322.15. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYINZMJGBVZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride

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